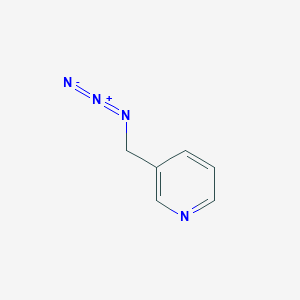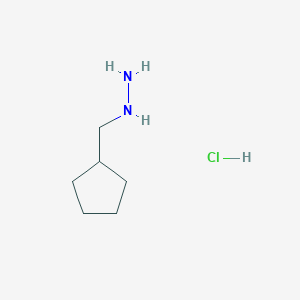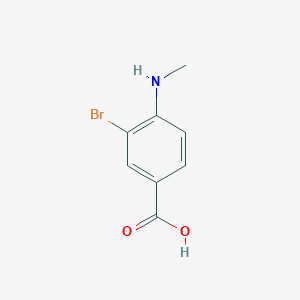![molecular formula C17H21BrN2O3 B1520713 Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-29-9](/img/structure/B1520713.png)
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Descripción general
Descripción
“Tert-butyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic oxindole core . The spirocyclic structure allows it to interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .
Aplicaciones Científicas De Investigación
Efficient Synthesis Approaches
Teng, Zhang, and Mendonça (2006) discuss an efficient synthesis approach for a spirocyclic oxindole analogue, which includes tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Their method emphasizes dianion alkylation and cyclization, achieving a 35% overall yield without needing chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Compounds and Chemical Space Access
Meyers et al. (2009) developed synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. This bifunctional compound is significant for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Spectroscopic Characterization and Crystal Structure
Sharma et al. (2016) synthesized and studied a new indoline derivative, closely related to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Their work includes eco-friendly synthesis, spectral properties analysis, and X-ray crystal structure determination, providing insights into molecular and crystal structures (Sharma et al., 2016).
Synthesis of Enantiopure Derivatives
Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, which is closely related to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Their research emphasizes the importance of these compounds in producing enantiopure derivatives with potential applications in medicinal chemistry (Marin et al., 2004).
X-ray Studies and Molecular Packing
Didierjean et al. (2004) conducted X-ray studies on tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a compound structurally similar to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Their research provides insights into molecular packing and structural characteristics, important for understanding the physical properties of these compounds (Didierjean et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMSPVLZVMPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

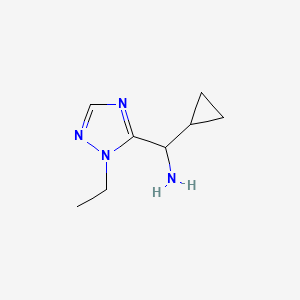
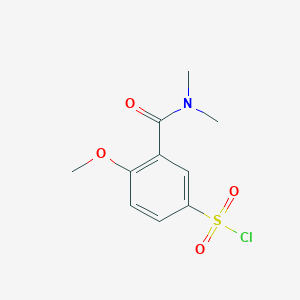
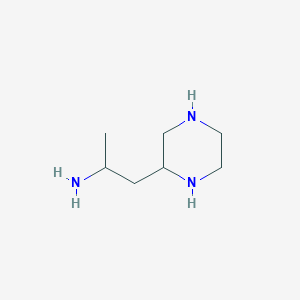
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)
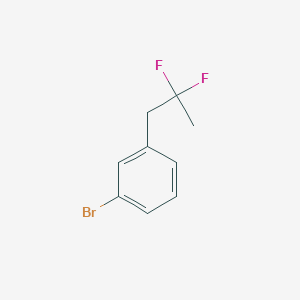
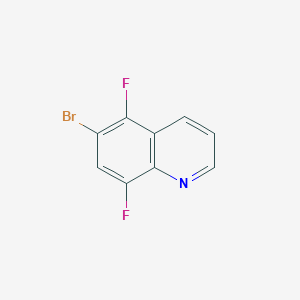
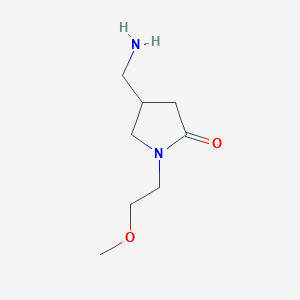
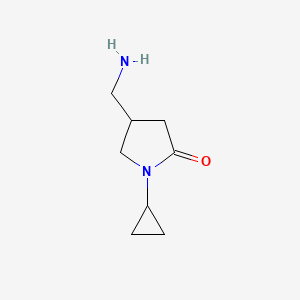
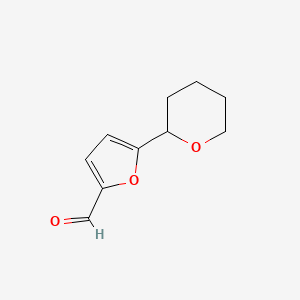
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

